Gadodiamide - 131410-48-5

Gadodiamide

Catalog Number: EVT-268866
CAS Number: 131410-48-5
Molecular Formula: C16H29GdN5O8
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gadodiamide, also known as Omniscan, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of linear, nonionic GBCAs. [, ] Gadodiamide is primarily utilized in research for investigating various physiological and pathological processes, particularly those involving the brain, kidneys, and cardiovascular system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of gadodiamide involves the complexation of gadolinium ions (Gd3+) with the ligand diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). [] Specific details regarding the synthetic procedures, including reaction conditions and purification methods, are not explicitly provided in the analyzed papers.

Molecular Structure Analysis

The primary chemical reaction involving gadodiamide is its complexation with gadolinium ions. [] The stability of this complex is crucial for its use as an MRI contrast agent. [, ] Studies have shown that gadodiamide can undergo dechelation in vivo, releasing free gadolinium ions. [, , , , , , ] This dechelation process is thought to be influenced by factors such as renal function and the presence of other chelating agents. [, , , , , , ]

Mechanism of Action

Gadodiamide acts as an MRI contrast agent by shortening the T1 relaxation time of water protons in tissues. [, , , , , ] This effect is mediated by the paramagnetic gadolinium ion, which interacts with nearby water molecules and enhances their relaxation rate. [, , , , , ] The enhanced relaxation rate leads to brighter signal intensity on T1-weighted MRI images, improving the visualization of tissues and structures. [, , , , , ]

Physical and Chemical Properties Analysis

Gadodiamide is a water-soluble compound with a molecular weight of approximately 573.7 g/mol. [, ] It is a nonionic compound, meaning it does not carry a net electrical charge. [, ] The osmolality of gadodiamide is lower than that of some ionic GBCAs, which may contribute to its better tolerability. []

Applications
  • Brain Imaging: Gadodiamide has been utilized to study brain perfusion, cerebrospinal fluid dynamics, and the glymphatic system in rats. [, , , , ] Its ability to cross the blood-brain barrier, albeit in small amounts, makes it a valuable tool for investigating brain-related phenomena. [, , , , ]
  • Renal Function: Studies have employed gadodiamide to assess renal function and glomerular filtration rate in rats and renal transplant patients. [, ] Its elimination primarily through renal excretion makes it a suitable marker for evaluating renal clearance. [, ]
  • Cardiovascular System: Gadodiamide has been used to enhance the visualization of myocardial infarction in patients with subacute myocardial infarction. [] Its ability to provide persistent differential enhancement of infarcted myocardium makes it useful for diagnosing and sizing myocardial infarctions. []
  • Cartilage Imaging: Researchers have explored the use of gadodiamide in delayed gadolinium-enhanced MRI of cartilage (dGEMRIC), a technique for assessing cartilage health. [] Gadodiamide's distribution in cartilage is influenced by the fixed charge density of the tissue, providing insights into cartilage composition. []
  • Tumor Research: Gadodiamide has been employed in conjunction with convection-enhanced delivery (CED) to monitor the distribution of chemotherapeutic agents in the primate brain. [] Its real-time MRI monitoring capability enables researchers to ensure successful drug delivery and minimize exposure to healthy brain tissue. []
Future Directions
  • Investigating the long-term effects of gadolinium retention in the brain: While gadodiamide has been shown to be retained in the brain, the long-term implications of this retention are not fully understood. Further studies are needed to assess the potential neurotoxicity of retained gadolinium and its impact on brain function. [, , , , , , , , ]
  • Developing strategies to mitigate gadolinium retention: Given the concerns regarding gadolinium retention, future research could focus on developing methods to reduce or eliminate gadolinium deposition in tissues. This could involve exploring alternative GBCAs with lower retention profiles or developing chelation therapies to remove gadolinium from the body. [, , , , , ]
  • Understanding the mechanisms of gadolinium-induced toxicity: Despite the association between gadodiamide and nephrogenic systemic fibrosis, the precise mechanisms underlying its toxicity remain unclear. Further research is needed to elucidate the molecular pathways involved in gadolinium-induced fibrosis and to identify potential therapeutic targets. [, , , , , , , ]

Gadopentetate Dimeglumine (Magnevist)

  • Relevance: Gadopentetate dimeglumine is often compared to gadodiamide in studies investigating the safety and efficacy of different GBCAs. Research suggests that gadopentetate dimeglumine may have lower tissue retention rates than gadodiamide, particularly in the skin, bone, and liver. [, ] This difference in retention is often attributed to the greater stability of gadopentetate dimeglumine compared to gadodiamide. [] One study found that gadopentetate dimeglumine exhibited a 10-fold lower gadolinium retention in the skin compared to gadodiamide. []

Gadoterate Meglumine (Dotarem)

  • Relevance: Gadoterate meglumine is frequently compared to gadodiamide in studies evaluating gadolinium retention and safety profiles of different GBCA classes. Studies consistently show significantly lower gadolinium retention in various tissues, including the brain, skin, and bone, with gadoterate meglumine compared to gadodiamide. [, , ] For instance, one study demonstrated 10- to 30-fold lower total gadolinium concentration in the brain and bone after administration of gadoterate meglumine compared to gadodiamide. [] This difference is attributed to the greater stability of the macrocyclic structure of gadoterate meglumine, which reduces the risk of gadolinium release.

Gadobutrol (Gadovist or Gadavist)

  • Relevance: Similar to gadoterate meglumine, gadobutrol is frequently used as a comparator to gadodiamide in preclinical and clinical studies to assess the impact of GBCA structure on gadolinium retention and safety. Studies demonstrate significantly lower gadolinium retention in tissues, including the brain and skin, with gadobutrol compared to gadodiamide. [, ] This difference is attributed to the higher kinetic stability of the macrocyclic structure in gadobutrol. []

Gadoteridol (ProHance)

  • Relevance: Gadoteridol, like other macrocyclic GBCAs, is often compared with gadodiamide in research focused on gadolinium retention and safety. Studies have consistently shown significantly less gadolinium retention in various tissues with gadoteridol compared to gadodiamide. [, ] This difference is attributed to the increased stability of gadoteridol's macrocyclic structure. []

Gadoversetamide (OptiMARK)

  • Relevance: Gadoversetamide is another linear GBCA, similar to gadodiamide. While less frequently studied, it is included in reviews and analyses of GBCAs linked to nephrogenic systemic fibrosis (NSF) due to its linear structure. []

Gadobenate Dimeglumine (MultiHance)

  • Relevance: Gadobenate dimeglumine is often discussed in the context of NSF and gadolinium retention. While considered more stable than gadodiamide, it is still classified as a linear GBCA. [] Research suggests that gadobenate dimeglumine, while a linear GBCA, might have a lower risk of NSF compared to gadodiamide. []

Gadofosveset Trisodium (Vasovist)

  • Relevance: Gadofosveset trisodium is another linear GBCA included in reviews and comparisons related to the safety and efficacy of different contrast agents. [] It's important to note that even though it's a linear GBCA, the clinical data on its association with NSF is limited.

Caldiamide

  • Relevance: Caldiamide is a crucial component in understanding the stability and potential toxicity of gadodiamide. Studies have explored whether the presence or absence of caldiamide influences the occurrence of NSF-like lesions in animal models. [] The findings suggest that the observed skin lesions are primarily related to the release of gadolinium and not to the depletion of endogenous ions like zinc, indicating that the presence of caldiamide might not be the primary factor influencing the development of NSF. []

Gd-ethylenediamine tetraacetic acid (Gd-EDTA)

  • Relevance: Gd-EDTA often serves as a positive control in preclinical studies investigating the effects of gadolinium deposition and toxicity, as its lower stability leads to a more predictable release of free gadolinium. [] This allows researchers to compare the effects of Gd-EDTA, where gadolinium release is expected, with the effects of GBCAs like gadodiamide, to understand the relationship between GBCA stability and the potential for gadolinium-induced toxicity.

Properties

CAS Number

131410-48-5

Product Name

Gadodiamide

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

Molecular Formula

C16H29GdN5O8

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);

InChI Key

NFPWGFSRWDHFFT-UHFFFAOYSA-N

SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Solubility

Freely soluble in water
Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform

Synonyms

gadodiamide
Gd-DTPA bis-(methylamide)
Gd-DTPA-BMA
Omniscan
Omniscan Unique Softpack

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.